3-Methylisoxazolo[5,4-b]pyridin-4-ol
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Overview
Description
3-Methylisoxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of isoxazoles fused with pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo[5,4-b]pyridin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach includes the use of Mannich bases in the presence of pyridine, leading to the formation of substituted isoxazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely employed.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazolo[5,4-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolopyridines, which can exhibit different functional groups depending on the reagents and conditions used .
Scientific Research Applications
3-Methylisoxazolo[5,4-b]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridin-4-ol involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to act as selective agonists or antagonists of neurotransmitter receptors, such as dopamine and γ-aminobutyric acid receptors . These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Another isoxazole-pyridine fused compound with similar structural features.
5-Aminoisoxazole Derivatives: These compounds share the isoxazole core and exhibit similar reactivity and biological activities.
Uniqueness
3-Methylisoxazolo[5,4-b]pyridin-4-ol is unique due to its specific substitution pattern and the resulting electronic and steric properties.
Properties
IUPAC Name |
3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-6-5(10)2-3-8-7(6)11-9-4/h2-3H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYSYZRKCNJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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